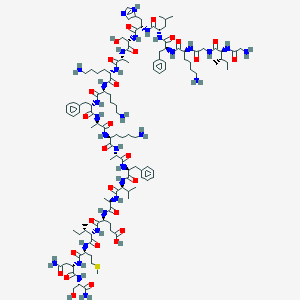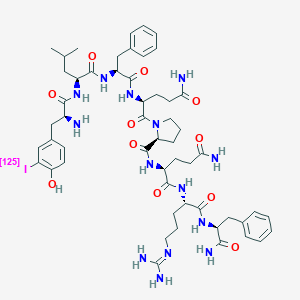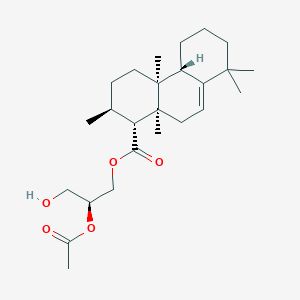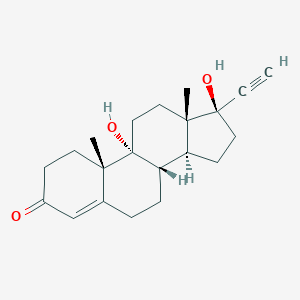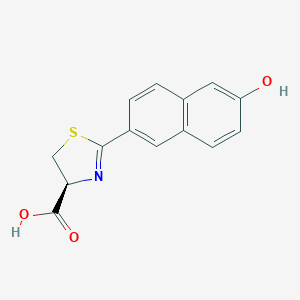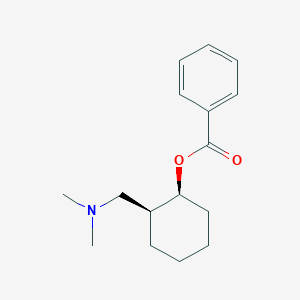
2-Dimethylaminomethylcyclohexyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylaminomethylcyclohexyl benzoate, also known as DMAC or Cyclohexyl DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAC is a white crystalline powder with a molecular formula of C17H25NO2 and a molecular weight of 275.39 g/mol. This compound is synthesized through a multi-step process that involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride.
作用機序
The mechanism of action of 2-Dimethylaminomethylcyclohexyl benzoate is not fully understood. However, it is believed that 2-Dimethylaminomethylcyclohexyl benzoate exerts its effects by inhibiting the activity of certain enzymes in the body. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-Dimethylaminomethylcyclohexyl benzoate can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. 2-Dimethylaminomethylcyclohexyl benzoate has also been shown to have antibacterial and antifungal properties. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to inhibit the growth of certain bacteria and fungi, including Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
2-Dimethylaminomethylcyclohexyl benzoate has several advantages for use in lab experiments. 2-Dimethylaminomethylcyclohexyl benzoate is a relatively stable compound that can be easily synthesized in the lab. 2-Dimethylaminomethylcyclohexyl benzoate is also a relatively inexpensive compound, which makes it an attractive option for use in lab experiments. However, 2-Dimethylaminomethylcyclohexyl benzoate has some limitations for use in lab experiments. 2-Dimethylaminomethylcyclohexyl benzoate is a toxic compound that can be harmful if ingested or inhaled. 2-Dimethylaminomethylcyclohexyl benzoate should be handled with care in the lab, and appropriate safety precautions should be taken.
将来の方向性
There are several future directions for research on 2-Dimethylaminomethylcyclohexyl benzoate. One area of research is the development of new synthetic methods for 2-Dimethylaminomethylcyclohexyl benzoate. Researchers are exploring new catalysts and reaction conditions to improve the yield and purity of 2-Dimethylaminomethylcyclohexyl benzoate.
Another area of research is the development of new applications for 2-Dimethylaminomethylcyclohexyl benzoate. Researchers are exploring the potential use of 2-Dimethylaminomethylcyclohexyl benzoate as a drug delivery system for various drugs, including anticancer drugs and antibiotics. 2-Dimethylaminomethylcyclohexyl benzoate is also being studied for its potential applications in the field of materials science. 2-Dimethylaminomethylcyclohexyl benzoate can be used as a building block for the synthesis of various materials, including polymers and nanoparticles.
Conclusion:
In conclusion, 2-Dimethylaminomethylcyclohexyl benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Dimethylaminomethylcyclohexyl benzoate is synthesized through a multi-step process that involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride. 2-Dimethylaminomethylcyclohexyl benzoate has been extensively studied for its potential applications in organic synthesis and medicine. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects, as well as antibacterial and antifungal properties. 2-Dimethylaminomethylcyclohexyl benzoate has several advantages for use in lab experiments, but also has some limitations due to its toxicity. Future research on 2-Dimethylaminomethylcyclohexyl benzoate is focused on the development of new synthetic methods and new applications for this compound.
合成法
The synthesis of 2-Dimethylaminomethylcyclohexyl benzoate involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride. The reaction takes place in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The first step involves the reaction of cyclohexanone with dimethylamine to form N,N-dimethylcyclohexylamine. This intermediate is then reacted with benzoyl chloride to form 2-Dimethylaminomethylcyclohexyl benzoate. The reaction is typically carried out under reflux conditions, and the yield of 2-Dimethylaminomethylcyclohexyl benzoate is around 70-80%.
科学的研究の応用
2-Dimethylaminomethylcyclohexyl benzoate has been extensively studied for its potential applications in various fields. One of the primary applications of 2-Dimethylaminomethylcyclohexyl benzoate is in the field of organic synthesis. 2-Dimethylaminomethylcyclohexyl benzoate is used as a reagent for the synthesis of various organic compounds, including esters, amides, and ketones. 2-Dimethylaminomethylcyclohexyl benzoate is also used as a solvent for the synthesis of certain compounds.
2-Dimethylaminomethylcyclohexyl benzoate has also been studied for its potential applications in the field of medicine. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. 2-Dimethylaminomethylcyclohexyl benzoate has also been studied for its potential use as a drug delivery system. 2-Dimethylaminomethylcyclohexyl benzoate can be used as a carrier for various drugs, including anticancer drugs and antibiotics.
特性
CAS番号 |
117307-29-6 |
|---|---|
製品名 |
2-Dimethylaminomethylcyclohexyl benzoate |
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
[(1S,2S)-2-[(dimethylamino)methyl]cyclohexyl] benzoate |
InChI |
InChI=1S/C16H23NO2/c1-17(2)12-14-10-6-7-11-15(14)19-16(18)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3/t14-,15-/m0/s1 |
InChIキー |
OYIQBJVQPZHJHK-GJZGRUSLSA-N |
異性体SMILES |
CN(C)C[C@@H]1CCCC[C@@H]1OC(=O)C2=CC=CC=C2 |
SMILES |
CN(C)CC1CCCCC1OC(=O)C2=CC=CC=C2 |
正規SMILES |
CN(C)CC1CCCCC1OC(=O)C2=CC=CC=C2 |
同義語 |
2-dimethylaminomethylcyclohexyl benzoate 2-dimethylaminomethylcyclohexyl benzoate, (1R-cis)-isomer 2-dimethylaminomethylcyclohexyl benzoate, (1R-trans)-isomer 2-dimethylaminomethylcyclohexyl benzoate, (1S-trans)-isomer DAMC-BENZOATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












